UNC 1215
Description
Epigenetic Regulation by Methyllysine Reader Proteins
Methyllysine reader proteins constitute a critical component of the epigenetic regulatory machinery, playing essential roles in the recognition and interpretation of methylated lysine residues on histone proteins. These specialized domains function as molecular recognition modules that specifically bind to methylated lysine marks, thereby facilitating the recruitment of effector proteins and the establishment of distinct chromatin states. The importance of methyllysine reader proteins extends beyond simple recognition, as they serve as key mediators in translating histone modifications into functional outcomes such as gene expression changes, chromatin structure alterations, and cellular differentiation processes.
The Royal family of methyllysine reader domains encompasses several distinct structural classes, including Tudor domains, Proline-Tryptophan-Tryptophan-Proline domains, chromodomains, and malignant brain tumor domains. Each family member exhibits unique specificity profiles and binding preferences, with some readers demonstrating high sequence specificity while others display more promiscuous binding patterns. The dissociation constants for these protein-methylated lysine interactions typically range from high nanomolar to low micromolar concentrations, indicating moderate to strong binding affinities that enable stable yet dynamic interactions with chromatin.
Methyllysine recognition follows a well-conserved molecular mechanism wherein the methylated lysine side chain inserts into an aromatic cage formed by two to four aromatic residues within the reader domain. This binding mode involves cation-π interactions and van der Waals forces between the methylammonium group and the aromatic residues, providing both specificity and affinity for the methylated substrate. The precise arrangement of aromatic residues within each reader domain determines the methylation state preference, with some domains preferentially recognizing monomethylated lysines while others favor dimethylated or trimethylated forms.
Lethal(3)Malignant Brain Tumor-Like Protein 3 in the Malignant Brain Tumor Family: Structural and Functional Overview
Lethal(3)Malignant Brain Tumor-Like Protein 3 belongs to the malignant brain tumor family of chromatin-interacting transcriptional repressors, which are characterized by their ability to function as methyllysine readers that recognize methylated lysine residues on both histone and non-histone proteins. Human Lethal(3)Malignant Brain Tumor-Like Protein 3, specifically isoform b, comprises 755 amino acid residues organized into multiple distinct functional domains. The protein architecture includes an amino-terminal region of approximately 200 residues predicted to be largely disordered, followed by three consecutive malignant brain tumor domains, a second disordered region, and a carboxy-terminal Sterile Alpha Motif domain.
The structural organization of Lethal(3)Malignant Brain Tumor-Like Protein 3 also incorporates two predicted zinc finger domains: an Phenylalanine-Cysteine-Serine-type zinc finger located in the amino-terminal region and a classical zinc finger domain positioned in the carboxy-terminal region. The second malignant brain tumor domain serves as the primary methyllysine recognition module, with the aspartic acid residue at position 381 playing a crucial role in binding interactions with both methylated lysine peptides and chemical inhibitors. The Sterile Alpha Motif domain facilitates homo- and hetero-multimerization of Lethal(3)Malignant Brain Tumor-Like Protein 3, enabling the formation of higher-order protein complexes.
| Domain | Residue Range | Function |
|---|---|---|
| Amino-terminal region | 1-197 | Protein-protein interactions, largely disordered |
| Malignant brain tumor domain 1 | 198-280 | Methyllysine recognition |
| Malignant brain tumor domain 2 | 281-363 | Primary methyllysine binding site |
| Malignant brain tumor domain 3 | 364-523 | Methyllysine recognition |
| Sterile Alpha Motif domain | 690-755 | Protein multimerization |
Functionally, Lethal(3)Malignant Brain Tumor-Like Protein 3 serves as an adapter protein in the regulation of ubiquitin-dependent degradation pathways, specifically targeting a defined set of methylated non-histone proteins including SRY-box transcription factor 2, Deoxyribonucleic Acid Methyltransferase 1, and E2F Transcription Factor 1. The protein associates with the Cullin 4-DCAF5 E3 ligase complex, where it functions to recruit methylated substrate proteins for subsequent proteasomal degradation. This mechanism represents a natural quality control system for removing aberrantly methylated proteins from the cellular environment.
Rationale for Developing Uncompetitive Nucleotide C1215 as a Selective Chemical Probe
The development of Uncompetitive Nucleotide C1215 emerged from the critical need to establish chemical tools for investigating the biological functions of methyllysine reader proteins, a target class that had been previously considered challenging for small molecule intervention. Prior to the discovery of Uncompetitive Nucleotide C1215, no potent and selective chemical probes existed for any methyllysine-binding protein, limiting researchers' ability to study these important epigenetic regulators in cellular and organismal contexts.
The collaborative effort between the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at The University of North Carolina resulted in the identification of Uncompetitive Nucleotide C1215 as a compound capable of competitively displacing mono- or dimethyllysine-containing peptides from Lethal(3)Malignant Brain Tumor-Like Protein 3. The compound demonstrates exceptional selectivity profiles, showing greater than 50-fold selectivity versus other members of the malignant brain tumor family while maintaining selectivity against more than 200 other reader domains examined.
| Selectivity Parameter | Value | Assay Method |
|---|---|---|
| Lethal(3)Malignant Brain Tumor-Like Protein 3 binding affinity | 120 nanomolar | Isothermal Titration Calorimetry |
| Lethal(3)Malignant Brain Tumor-Like Protein 3 inhibition | 40 nanomolar | Alpha screen competition assay |
| Selectivity vs. Lethal(3)Malignant Brain Tumor-Like Protein 1 | >50-fold | Alpha screen competition assay |
| Selectivity vs. other malignant brain tumor family members | >50-fold | Alpha screen competition assay |
| Cellular toxicity threshold | >100 micromolar | CellTiter-Glo viability assay |
X-ray crystallographic studies revealed that Uncompetitive Nucleotide C1215 engages Lethal(3)Malignant Brain Tumor-Like Protein 3 through a unique 2:2 polyvalent mode of interaction, wherein both the first and second malignant brain tumor domains participate in compound recognition. This binding mechanism differs from typical substrate recognition patterns and provides insights into the potential for polyvalent substrate recognition by Lethal(3)Malignant Brain Tumor-Like Protein 3 in cellular environments. The compound's ability to increase the cellular mobility of Green Fluorescent Protein-tagged Lethal(3)Malignant Brain Tumor-Like Protein 3 fusion proteins demonstrates its capacity to disrupt native protein-chromatin interactions in living cells.
Properties
Molecular Formula |
C32H43N5O2 |
|---|---|
Molecular Weight |
529.72 |
Synonyms |
2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide |
Origin of Product |
United States |
Scientific Research Applications
Epigenetics and Chromatin Dynamics
The primary application of UNC 1215 lies in its ability to probe the role of L3MBTL3 in epigenetic regulation. By inhibiting the binding of L3MBTL3 to methylated lysines on histones, researchers can investigate how this protein influences gene expression and cellular differentiation. Studies have shown that this compound increases the mobility of GFP-L3MBTL3 fusion proteins within the nucleus, suggesting that it may alter chromatin interactions .
Cancer Research
Given that L3MBTL3 is implicated in malignant brain tumors, this compound serves as a critical tool for exploring its role in cancer biology. The compound has been used to reveal novel interactions between L3MBTL3 and other proteins involved in DNA damage repair and apoptosis, such as BCLAF1 . This insight could lead to new therapeutic strategies targeting L3MBTL3 in cancer treatment.
PROTAC Development
This compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. As a functionalized ligand for L3MBTL3, this compound can be conjugated with other ligands to create PROTACs that specifically degrade target proteins within the nucleus . This application highlights its potential in drug discovery and therapeutic development.
Case Study 1: Cellular Mobility Studies
In a study evaluating the effects of this compound on cellular mobility, fluorescence recovery after photobleaching (FRAP) experiments indicated that treatment with this compound significantly decreased recovery times for GFP-3MBT fusion proteins compared to controls. This effect was dose-dependent, with an estimated EC50 ranging from 50 to 100 nM, suggesting that this compound promotes increased diffusibility within the nucleus .
Case Study 2: Inhibition of Foci Formation
Another investigation assessed this compound's impact on foci formation by GFP-3MBT fusion proteins in U2OS and HEK293 cells. The compound inhibited foci formation with an IC50 of approximately 500 nM, demonstrating its ability to disrupt specific protein interactions within subnuclear structures . This finding underscores its utility in studying protein-protein interactions mediated by methylation.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Target Protein | L3MBTL3 |
| Binding Affinity (Kd) | 120 nM |
| IC50 Value | 40 nM |
| Selectivity | >50-fold over other MBT family members; selective against >200 Kme reader domains |
| Applications | Epigenetics research, cancer biology, PROTAC development |
| Key Findings | Increases mobility of L3MBTL3; inhibits foci formation; reveals novel protein interactions |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Chemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|---|
| This compound | 1415800-43-9 | C₃₂H₄₃N₅O₂ | 529 g/mol | Kme-binding protein probe |
| LMA 1215 F | 90552-02-6 | C₁₆H₃₀O₂–C₁₉H₃₆O₂ | 254.4–296.5 g/mol | Polymer additive |
| CAS 1215-59-4 | 1215-59-4 | C₁₅H₁₃NO | 223.27 g/mol | Synthetic intermediate |
Preparation Methods
Preparation of Stock Solutions
UNC 1215 is typically supplied as a solid and requires dissolution into appropriate solvents to prepare stock solutions for biological experiments. The solubility and preparation protocols are as follows:
| Parameter | Details |
|---|---|
| Solubility in DMSO | ≥ 26.05 mg/mL |
| Solubility in Ethanol (EtOH) | ≥ 4.94 mg/mL (with ultrasonic and warming) |
| Storage Conditions | Store at -20°C |
| Stock Solution Stability | - At -80°C: stable up to 6 months - At -20°C: use within 1 month |
| Preparation Tips | Warm tube to 37°C for 10 minutes and/or sonicate to increase solubility |
- Weigh the desired amount of this compound.
- Add an appropriate volume of DMSO to achieve the target molarity.
- Warm the solution to 37°C and sonicate if necessary to fully dissolve the compound.
- Aliquot the solution to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C depending on the duration of storage.
Stock Solution Preparation Table
The following table provides volumes of DMSO required to prepare this compound stock solutions at various concentrations for different amounts of compound:
| Amount of this compound | 1 mM Stock (mL) | 5 mM Stock (mL) | 10 mM Stock (mL) |
|---|---|---|---|
| 1 mg | 1.8878 | 0.3776 | 0.1888 |
| 5 mg | 9.4389 | 1.8878 | 0.9439 |
| 10 mg | 18.8779 | 3.7756 | 1.8878 |
This table aids in accurate preparation of stock solutions for experimental use, ensuring reproducibility and consistency.
In Vivo Formulation Preparation
For in vivo studies, this compound requires formulation in solvents that maintain solubility and bioavailability. The preparation involves a stepwise addition of solvents with mixing and clarification at each step to ensure a clear solution:
- Prepare a DMSO master solution of this compound at a high concentration.
- Add polyethylene glycol 300 (PEG300) to the DMSO solution, mix thoroughly and clarify.
- Add Tween 80, mix thoroughly and clarify.
- Add double-distilled water, mix thoroughly and clarify.
Alternatively, corn oil can be used as a co-solvent instead of PEG300 and Tween 80 for certain formulations.
- Each solvent must be added only after the previous mixture is clear.
- Physical methods such as vortexing, ultrasound, or warming in a water bath can aid dissolution.
- The order of solvent addition is critical to maintain solubility and clarity.
- All solvents used are commercially available and should be of high purity.
Research Findings Related to Preparation
- This compound’s solubility in
Q & A
How can researchers formulate a focused research question to investigate UNC 1215's mechanism of action?
Methodological Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:
- Population: Specific cell lines or animal models relevant to this compound's target.
- Intervention: Dose ranges or treatment durations.
- Comparison: Existing compounds with similar mechanisms.
- Outcome: Quantitative biomarkers (e.g., protein expression, viral load reduction).
Ensure the question is complex enough to require multi-omics integration but feasible within resource constraints . Avoid vague terms; instead, specify molecular targets (e.g., "How does this compound inhibit reverse transcriptase in HIV-1?"). Reference primary literature to ground the question in existing knowledge .
What experimental design considerations are critical for evaluating this compound's efficacy in preclinical models?
Methodological Answer:
- Randomization and Blinding : Mitigate bias in animal studies by randomizing treatment groups and using blinded outcome assessments .
- Controls : Include positive controls (e.g., FDA-approved antiretrovirals) and vehicle controls to isolate this compound's effects .
- Sample Size : Use power analysis to determine cohort sizes, ensuring statistical validity (e.g., α=0.05, power=80%) .
- Endpoint Selection : Align endpoints with clinical relevance (e.g., viral rebound post-treatment in humanized mouse models) . Document protocols in detail to enable reproducibility .
How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Cross-Validation : Replicate in vitro assays under physiological conditions (e.g., serum protein binding) to mimic in vivo environments .
- Pharmacokinetic Modeling : Use compartmental models to predict tissue-specific drug distribution and validate with mass spectrometry .
- Meta-Analysis : Systematically compare datasets across studies to identify confounding variables (e.g., assay sensitivity, cell permeability) .
What methodologies ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Synthetic Protocols : Provide step-by-step procedures, including reaction conditions (temperature, catalysts) and purification methods (HPLC, crystallization) .
- Characterization : Report NMR, HPLC purity (>95%), and mass spectrometry data for batch consistency .
- Independent Replication : Collaborate with external labs to validate synthesis routes and bioactivity .
How can multi-omics data integration elucidate this compound's impact on cellular pathways?
Methodological Answer:
- Transcriptomics/Proteomics : Pair RNA-seq with LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
- Pathway Enrichment : Use tools like DAVID or Reactome to map omics data onto pathways (e.g., NF-κB signaling) .
- Network Analysis : Construct interaction networks (e.g., STRING) to pinpoint hub proteins affected by this compound .
How should researchers conduct a systematic literature review on this compound's molecular targets?
Methodological Answer:
- Database Selection : Use PubMed, Scopus, and Web of Science with Boolean queries (e.g., "this compound AND (HIV OR macrophage)") .
- Citation Tracking : Employ tools like Connected Papers to map seminal studies and identify knowledge gaps .
- Quality Assessment : Exclude non-peer-reviewed sources (e.g., preprints, commercial sites) and prioritize studies with rigorous controls .
What statistical approaches are optimal for analyzing this compound's dose-response relationships in heterogeneous populations?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy plateaus .
- Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic/pharmacodynamic responses .
- Sensitivity Analysis : Test robustness of conclusions to outliers or missing data .
How to validate this compound's target engagement in cellular assays?
Methodological Answer:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement .
- CRISPR Knockout : Use gene-edited cell lines to verify loss of this compound's efficacy when the target gene is disabled .
How to assess long-term resistance mechanisms to this compound in chronic treatment models?
Methodological Answer:
- Longitudinal Sequencing : Perform whole-genome sequencing on viral or cellular samples over time to identify resistance mutations .
- Functional Studies : Test mutant targets in vitro to confirm reduced drug sensitivity .
What ethical guidelines govern animal studies involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
